

TASP0390325: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: TASP0390325

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Abstract

TASP0390325 is a potent and selective, orally active antagonist of the arginine vasopressin receptor 1B (V1B).^{[1][2][3]} This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **TASP0390325**. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of its biological activity and its role in the modulation of the hypothalamic-pituitary-adrenal (HPA) axis. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of neuroscience, pharmacology, and drug development, particularly those with an interest in novel therapeutics for stress-related disorders such as depression and anxiety.

Chemical Structure and Physicochemical Properties

TASP0390325, with the chemical name 2-(3-Chloro-4-fluorophenyl)-N-(1-methylethyl)-6-[3-(4-morpholinyl)propoxy]-4-oxo-pyrido[2,3-d]pyrimidine-3(4H)-acetamide hydrochloride, is a small molecule antagonist of the V1B receptor.^[4] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Chemical Name	2-(3-Chloro-4-fluorophenyl)-N-(1-methylethyl)-6-[3-(4-morpholinyl)propoxy]-4-oxo-pyrido[2,3-d]pyrimidine-3(4H)-acetamide hydrochloride	[4]
Molecular Formula	C ₂₅ H ₂₉ ClFN ₅ O ₄ .HCl	[4]
Molecular Weight	554.44 g/mol	[4]
CAS Number	1642187-96-9	[4]
Purity	≥98%	[4]
Solubility	Soluble to 100 mM in water and DMSO	[4]
Storage	Store at -20°C	[4]

Biological Activity and Mechanism of Action

TASP0390325 is a high-affinity antagonist of the V1B receptor, demonstrating potent and selective binding to both human and rat receptors.[2][3] The V1B receptor is predominantly expressed in the anterior pituitary gland, where it plays a crucial role in the regulation of the HPA axis by mediating the effects of arginine vasopressin (AVP) on adrenocorticotrophic hormone (ACTH) release.[5][6] By blocking the V1B receptor, **TASP0390325** effectively attenuates the stress-induced release of ACTH.[2][3]

The mechanism of action of **TASP0390325** involves its competitive binding to the V1B receptor, thereby preventing the binding of the endogenous ligand, AVP. This blockade inhibits the downstream signaling cascade that leads to the release of ACTH from the corticotrophs of the anterior pituitary.[7]

In Vitro Activity

The in vitro antagonist activity of **TASP0390325** has been characterized through radioligand binding assays. The compound exhibits high affinity for the V1B receptor with IC₅₀ values in the low nanomolar range.

Receptor	Species	IC50 (nM)	Reference
V1B Receptor	Human (recombinant)	2.72	[1]
V1B Receptor	Rat (anterior pituitary membranes)	2.22	[1]

In Vivo Activity

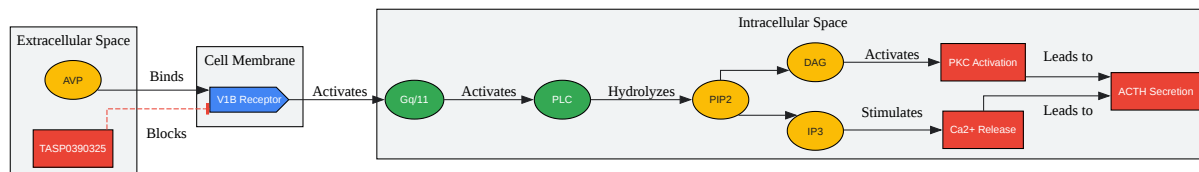
In vivo studies in rats have demonstrated the ability of orally administered **TASP0390325** to antagonize the HPA axis response to stressors. A significant reduction in the corticotropin-releasing factor (CRF) and desmopressin (dDAVP)-induced increase in plasma ACTH levels was observed following treatment with **TASP0390325**.[\[2\]](#)[\[3\]](#)

Animal Model	Effect	Dosage	Reference
Rat	Antagonized the increase in plasma ACTH levels induced by CRF/dDAVP	1 mg/kg (oral)	[3]

Furthermore, **TASP0390325** has shown antidepressant and anxiolytic-like effects in various rodent models of depression and anxiety, including the forced swimming test and the olfactory bulbectomy model.[\[2\]](#)[\[3\]](#)

Signaling Pathway

The V1B receptor is a G protein-coupled receptor (GPCR) that, upon activation by AVP, couples to Gq/11 proteins. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the secretion of ACTH from the anterior pituitary corticotrophs. **TASP0390325** acts by blocking the initial binding of AVP to the V1B receptor, thus inhibiting this entire downstream pathway.



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Caption: V1B Receptor Signaling Pathway and the inhibitory action of **TASP0390325**.

Experimental Protocols

[3H]-AVP Binding Assay (In Vitro)

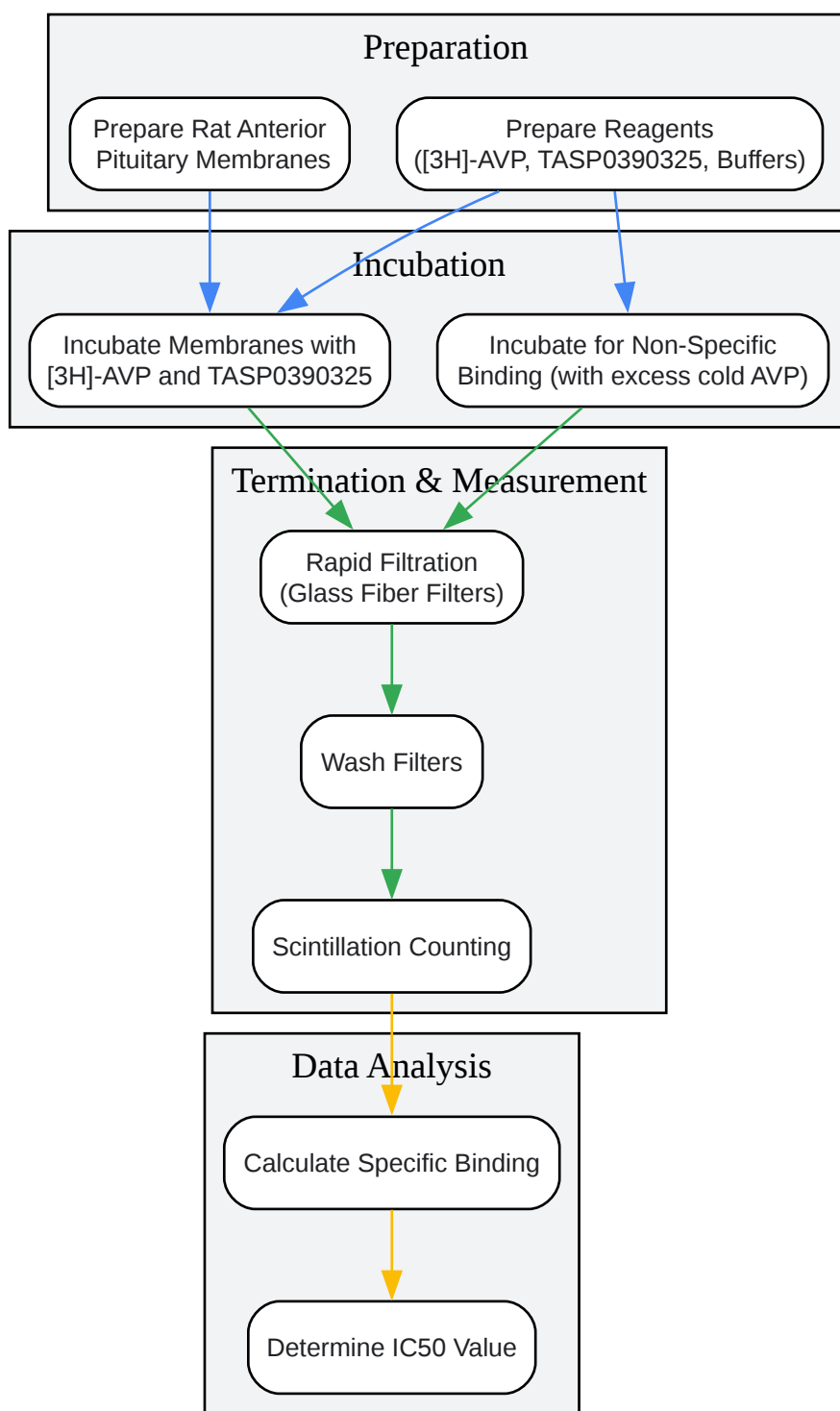
This protocol describes the method used to determine the binding affinity of **TASP0390325** to the rat V1B receptor.

Materials:

- Rat anterior pituitary membranes
- [3H]-Arginine Vasopressin ([3H]-AVP)
- **TASP0390325**
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA)
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
- Glass fiber filters
- Scintillation fluid
- Scintillation counter

Procedure:

- Prepare rat anterior pituitary membranes by homogenization and centrifugation.
- Incubate the membranes with various concentrations of **TASP0390325** and a fixed concentration of [3H]-AVP in the binding buffer.
- For non-specific binding determination, incubate the membranes with [3H]-AVP in the presence of a high concentration of unlabeled AVP.
- Incubate the mixture for a specified time at a controlled temperature (e.g., 60 minutes at 25°C).
- Terminate the binding reaction by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials with scintillation fluid.
- Quantify the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC₅₀ value of **TASP0390325** by non-linear regression analysis of the competition binding data.



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Caption: Workflow for the [3H]-AVP Binding Assay.

Measurement of Plasma ACTH Levels (In Vivo)

This protocol outlines the procedure for assessing the in vivo efficacy of **TASP0390325** in a rat model.

Animals:

- Male Sprague-Dawley rats

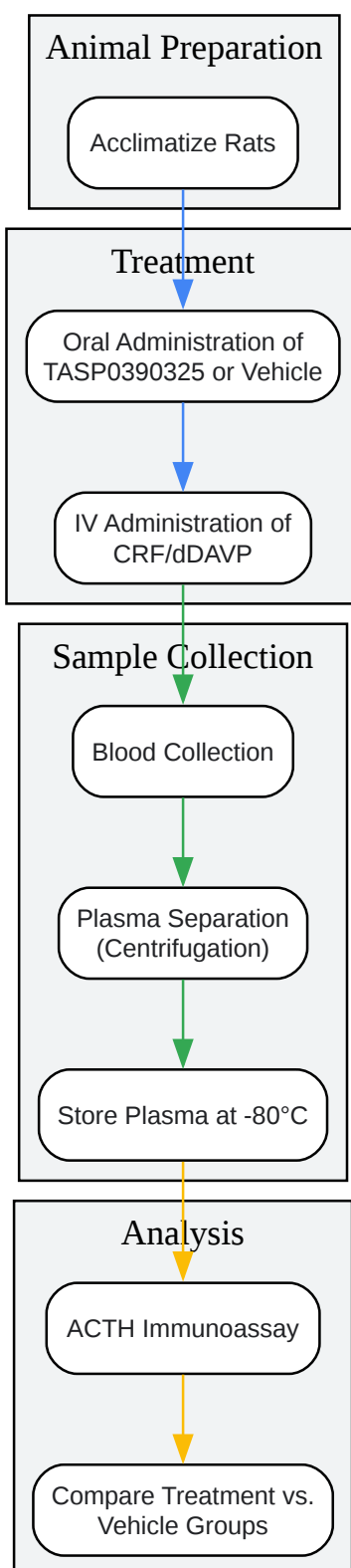
Materials:

- **TASP0390325**
- Vehicle (e.g., 0.5% methylcellulose)
- Corticotropin-releasing factor (CRF)
- Desmopressin (dDAVP)
- Anesthetic
- Blood collection tubes with EDTA
- Centrifuge
- ACTH immunoassay kit

Procedure:

- House the rats under standard laboratory conditions with ad libitum access to food and water.
- Administer **TASP0390325** or vehicle orally at a specified time before the challenge.
- At the designated time, administer a combination of CRF and dDAVP intravenously to stimulate ACTH release.
- Collect blood samples at a specific time point after the CRF/dDAVP challenge, typically via tail vein or cardiac puncture under anesthesia.

- Immediately place the blood samples on ice and centrifuge to separate the plasma.
- Store the plasma samples at -80°C until analysis.
- Measure the plasma ACTH concentrations using a commercially available immunoassay kit.
- Compare the ACTH levels in the **TASP0390325**-treated group to the vehicle-treated group to determine the antagonist effect.



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Caption: Workflow for In Vivo Measurement of Plasma ACTH Levels.

Forced Swimming Test

This test is a widely used rodent behavioral model to screen for antidepressant-like activity.

Animals:

- Male rats

Materials:

- **TASP0390325** or antidepressant reference drug
- Vehicle
- Cylindrical water tank (e.g., 40 cm high, 20 cm in diameter)
- Water (23-25°C)
- Video recording equipment (optional)
- Timer

Procedure:

- Pre-test session (Day 1): Place each rat individually into the water tank for a 15-minute session.
- After the session, remove the rat, dry it with a towel, and return it to its home cage.
- Test session (Day 2): 24 hours after the pre-test, administer **TASP0390325**, a reference antidepressant, or vehicle orally.
- At a specified time after drug administration (e.g., 60 minutes), place the rat back into the water tank for a 5-minute test session.
- Record the duration of immobility during the 5-minute test session. Immobility is defined as the state in which the rat makes only the movements necessary to keep its head above water.

- A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Olfactory Bulbectomy Model

This is a surgical model of depression in rodents that produces a range of behavioral and neurochemical changes resembling those seen in human depression.

Animals:

- Male rats

Materials:

- Surgical instruments
- Anesthetic
- Stereotaxic apparatus
- Suction pump
- Bone wax or gelfoam
- **TASP0390325** or antidepressant reference drug
- Vehicle

Procedure:

- Anesthetize the rat and place it in a stereotaxic apparatus.
- Perform a craniotomy to expose the olfactory bulbs.
- Aspirate the olfactory bulbs bilaterally.
- For sham-operated controls, perform the craniotomy without removing the bulbs.
- Close the incision and allow the animals to recover for a specified period (e.g., 2 weeks).

- Following the recovery period, administer **TASP0390325**, a reference antidepressant, or vehicle daily for a specified duration (e.g., 14 days).
- Assess behavioral parameters such as hyperemotionality, locomotor activity, and cognitive function.
- A reversal of the behavioral deficits induced by olfactory bulbectomy in the drug-treated group compared to the vehicle-treated group indicates an antidepressant-like effect.

Conclusion

TASP0390325 is a potent and selective V1B receptor antagonist with a promising preclinical profile as a potential therapeutic agent for depression and anxiety disorders. Its mechanism of action, centered on the modulation of the HPA axis, offers a distinct pharmacological approach compared to currently available treatments. The detailed chemical, biological, and methodological information provided in this guide serves as a foundational resource for further research and development of **TASP0390325** and other V1B receptor antagonists.

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